
Methyl 3-oxo-3-(4-tetradecoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxo-3-(4-tetradecoxyphenyl)propanoate is an organic compound with the molecular formula C24H38O4 It is a derivative of propanoate with a phenyl group substituted at the third carbon position, which is further substituted with a tetradecoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-3-(4-tetradecoxyphenyl)propanoate typically involves the esterification of 3-oxo-3-(4-tetradecoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-3-(4-tetradecoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of 3-oxo-3-(4-tetradecoxyphenyl)propanoic acid.
Reduction: Formation of 3-hydroxy-3-(4-tetradecoxyphenyl)propanoate.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-oxo-3-(4-tetradecoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-oxo-3-(4-tetradecoxyphenyl)propanoate involves its interaction with specific molecular targets. The compound’s keto group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-3-phenylpropanoate: Similar structure but lacks the tetradecoxy group.
Methyl 3-oxo-3-(thiophen-2-yl)propanoate: Contains a thiophene ring instead of a phenyl ring.
Methyl 3-oxo-3-(4-methoxyphenyl)propanoate: Substituted with a methoxy group instead of a tetradecoxy group.
Uniqueness
Methyl 3-oxo-3-(4-tetradecoxyphenyl)propanoate is unique due to the presence of the long tetradecoxy chain, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
52244-83-4 |
|---|---|
Molecular Formula |
C24H38O4 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
methyl 3-oxo-3-(4-tetradecoxyphenyl)propanoate |
InChI |
InChI=1S/C24H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-28-22-17-15-21(16-18-22)23(25)20-24(26)27-2/h15-18H,3-14,19-20H2,1-2H3 |
InChI Key |
BDIBDCGUTVPOSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



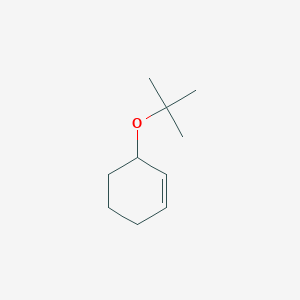
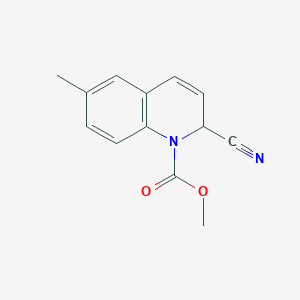

![2-Methyl-N-{[(propan-2-yl)oxy]methyl}prop-2-enamide](/img/structure/B14651844.png)

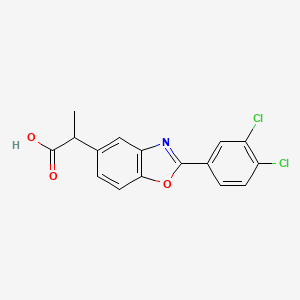
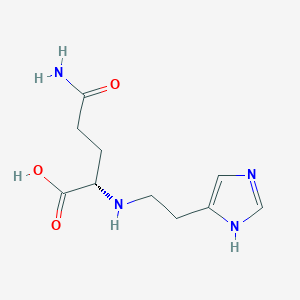

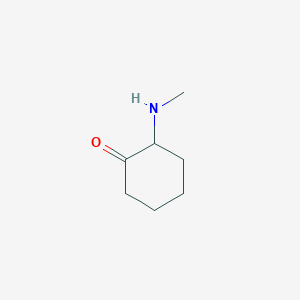
![[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14651879.png)
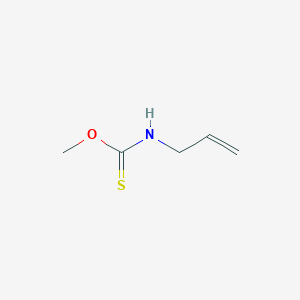
![Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester](/img/structure/B14651886.png)

